molecular formula C6H9BrO2 B13587845 rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylicacid

rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylicacid

Cat. No.: B13587845
M. Wt: 193.04 g/mol
InChI Key: NSNQAZFCJXFXHY-QWWZWVQMSA-N
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Description

rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid: is a racemic mixture, meaning it contains equal amounts of two enantiomers that are non-superimposable mirror images of each other. This compound is characterized by a cyclopropane ring substituted with a bromine atom and two methyl groups, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a brominating agent in the presence of a carboxylic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclopropanation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired racemic mixture .

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .

Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical properties. Its structural motifs are of interest in the design of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid primarily involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9BrO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m1/s1

InChI Key

NSNQAZFCJXFXHY-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@H](C1(C(=O)O)Br)C

Canonical SMILES

CC1C(C1(C(=O)O)Br)C

Origin of Product

United States

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